molecular formula C2H6AuClS B1661945 Chloro(dimethylsulfide)gold(I) CAS No. 29892-37-3

Chloro(dimethylsulfide)gold(I)

Cat. No. B1661945
CAS RN: 29892-37-3
M. Wt: 294.55
InChI Key: YQALRAGCVWJXGB-UHFFFAOYSA-M
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Description

Chloro(dimethylsulfide)gold(I) is a coordination complex of gold. It is a white solid and is a common entry point into gold chemistry .


Synthesis Analysis

Chloro(dimethylsulfide)gold(I) can be synthesized by reacting dimethyl sulfide with other ligands. The dimethyl sulfide ligand is easily displaced by other ligands, and since dimethyl sulfide is volatile, the new complex is often easily purified .


Molecular Structure Analysis

The compound adopts a nearly linear geometry about the central gold atom. The Au-S bond distance is 2.271 (2) Å, which is similar to other gold(I)-sulfur bonds .


Chemical Reactions Analysis

In Chloro(dimethylsulfide)gold(I), the dimethyl sulfide ligand is easily displaced by other ligands. When exposed to light, heat, or air, the compound decomposes to elemental gold .


Physical And Chemical Properties Analysis

Chloro(dimethylsulfide)gold(I) has a molecular formula of C2H6AuClS, an average mass of 294.554 Da, and a monoisotopic mass of 293.954376 Da .

Safety And Hazards

Chloro(dimethylsulfide)gold(I) is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

Chloro(dimethylsulfide)gold(I) can be used to synthesize a gold(I)-catalyst that can effectively catalyze intermolecular [2+2] cycloaddition of terminal alkynes with substituted alkenes to form substituted cyclobutenes under mild reaction conditions . It can also be used to synthesize chloro(trimesitylphosphine)gold(I), gold(I) N-heterocyclic carbene (NHC) complexes, bis(carbene)gold(I) complex of ferrocenyl complexes, and gold(I) acetylide complexes .

Relevant papers on Chloro(dimethylsulfide)gold(I) include “Chloro (dimethyl sulfide) gold (I)” by Jones P G, et al., published in Acta Crystallographica Section C, Crystal Structure Communications .

properties

IUPAC Name

chlorogold;methylsulfanylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6S.Au.ClH/c1-3-2;;/h1-2H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQALRAGCVWJXGB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6AuClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001029475
Record name Chloro(dimethyl sulfide)gold(I)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(dimethylsulfide)gold(I)

CAS RN

29892-37-3
Record name Gold, chloro[thiobis[methane]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29892-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloro(dimethyl sulfide)gold(I)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001029475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Methylsulfanyl)methane - chlorogold (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro(dimethylsulfide)gold(I)
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Citations

For This Compound
209
Citations
A Stützer, P Bissinger, H Schmidbaur - Zeitschrift für Naturforschung …, 1992 - degruyter.com
The title compound, 1,1,1-tris[chloro-gold(I)-dimethylphosphanylmethyl]ethane (1) has been prepared from the tripodal tertiary phosphine ligand and three equivalents of chloro(…
Number of citations: 9 www.degruyter.com
K Sugamata, Y Urao, M Minoura - Dalton Transactions, 2020 - pubs.rsc.org
The dinuclear (thio)(silyl)carbene and (seleno)(silyl)carbene gold(I) complexes 1 and 2 were obtained from the reaction of two equivalents of AuCl(SMe2) with the stable bis(methylene)-…
Number of citations: 1 pubs.rsc.org
UEI Horvath, G Bentivoglio, M Hummel… - New Journal of …, 2008 - pubs.rsc.org
The N-heterocyclic carbene (NHC) precursors 1-[(E)-2-butenyl]-3-(4-ferrocenylphenyl)imidazolium bromide (2) and 1-[(E)-2-butenyl]-3-(4-ferrocenylphenyl)imidazolium tetrafluoroborate …
Number of citations: 85 pubs.rsc.org
ME de Orbe, AM Echavarren - Org. Synth, 2016 - orgsyn.org
Org. Synth. 2016, 93, 115-126 DOI: 10.15227/orgsyn. 093.0115 116 flask open to air, equipped with a 1-cm Teflon-coated cylindrical magnetic stirring bar is charged with di-tert-butyl (2', …
Number of citations: 17 www.orgsyn.org
A Bayler, A Bauer, H Schmidbaur - Zeitschrift für Naturforschung B, 1997 - degruyter.com
The reaction of chloro(dimethylsulfide)gold(I) with (2-hydroxybutyl)diphenylphosphine (L) (racemic mixture) in dichloromethane affords high yields of the racemic chiral complex (L)AuCl…
Number of citations: 3 www.degruyter.com
J Zank, A Schier, H Schmidbaur - Zeitschrift für Naturforschung B, 1997 - degruyter.com
Trichloro-[tris(2-(diphenylphosphanyl)ethyl)amine]-trigold(I) (1) has been prepared by treating the tripod ligand tris(2-(diphenylphosphanyl)ethyl)amine with three equivalents of chloro(…
Number of citations: 7 www.degruyter.com
J Ohshita, Y Tominaga, T Mizumo… - Heteroatom …, 2011 - Wiley Online Library
Abstract Treatment of 2,6‐bis(diphenylphosphino)‐4,4‐bis(4‐n‐butylphenyl)dithienosilole with chloro(dimethylsulfide)gold(I) in acetone gave the corresponding digold complex as pale …
Number of citations: 7 onlinelibrary.wiley.com
SW Schleser, H Ghosh, G Hörner, J Seib… - International Journal of …, 2023 - mdpi.com
Inspired by the vascular-disrupting agent combretastatin A-4 and recently published anticancer active N-heterocyclic carbene (NHC) complexes of Au(I), a series of new iodidogold(I)–…
Number of citations: 2 www.mdpi.com
S Vanicek, H Kopacka, K Wurst, S Vergeiner… - Dalton …, 2016 - pubs.rsc.org
A cobaltoceniumethynyl gold(I) complex with a triphenylphosphane ligand triggered efficient cytotoxic effects in cancer cells in contrast to a derivative with two cobaltocenium moieties. …
Number of citations: 23 pubs.rsc.org
F Nahra, NV Tzouras, A Collado, SP Nolan - Nature Protocols, 2021 - nature.com
N-heterocyclic carbene gold(I) chloride and hydroxide complexes are regularly used as synthons to access various oxygen-, nitrogen- or carbon-bound gold complexes. They are also …
Number of citations: 50 www.nature.com

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